molecular formula C15H17N3O3 B2649236 (5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034329-34-3

(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2649236
CAS No.: 2034329-34-3
M. Wt: 287.319
InChI Key: IZRCMAXGFAVSDH-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure features a methanone core linking a 5-methylisoxazole heterocycle to a 4-(pyridin-4-yloxy)piperidine moiety. This specific architecture, incorporating multiple nitrogen-containing heterocycles, is commonly explored in drug discovery, as over 85% of all FDA-approved drugs contain heterocyclic scaffolds . While the specific biological target and detailed mechanism of action for this exact compound require further experimental characterization, its molecular framework suggests potential as a key intermediate or candidate for developing enzyme inhibitors. Structurally related compounds containing similar isoxazole and pyridine motifs are frequently investigated as potent inhibitors of kinases and other cellular targets involved in disease pathways . For instance, research on pyrrole carboxamide compounds has demonstrated the value of such heterocyclic systems in creating potent and selective kinase inhibitors . Consequently, this compound may hold significant value for researchers working in areas such as oncology, signal transduction, and hit-to-lead optimization campaigns, providing a versatile scaffold for probing biological systems. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-14(10-17-21-11)15(19)18-8-4-13(5-9-18)20-12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRCMAXGFAVSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Isoxazole ring
  • Pyridine ring
  • Piperidine ring

The molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, and it has a molecular weight of approximately 290.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:

  • Enzyme inhibition : The compound likely inhibits specific enzymes involved in cellular signaling pathways.
  • Receptor binding : It may bind to receptors, modulating their activity and influencing various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 1 summarizes the antimicrobial activity against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

Table 2 presents the cytotoxicity data:

Cell LineIC50 (µM)
HeLa15.5
MCF720.3

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against resistant bacterial strains. Results indicated that it inhibited growth effectively, suggesting potential for development as an antibiotic .
  • Anticancer Screening : Another investigation focused on the cytotoxicity of the compound in various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
  • Mechanistic Insights : Docking studies revealed that the compound interacts with key proteins involved in cell signaling pathways, providing insights into its mechanism of action .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For example, derivatives of piperidine and isoxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Neuroprotective Effects :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies suggest that isoxazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the piperidine ring can enhance membrane permeability, allowing for better interaction with bacterial cells .

Synthetic Methodologies

The synthesis of (5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining isoxazole derivatives with piperidine precursors under acidic or basic conditions to form the desired product.
  • Functionalization : Further modifications can be made to enhance the biological activity or solubility of the compound.

Case Studies

StudyObjectiveFindings
Evaluate anticancer propertiesThe compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
Test neuroprotective effectsDemonstrated neuroprotection in in vitro models by reducing oxidative stress markers and enhancing neuronal survival rates.
Assess antimicrobial efficacyShowed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new antibiotic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Comparison with (4-(2-Chloro-4-nitrophenyl)piperidin-1-yl)(3-(2-methoxyquinolin-3-yl)-5-methylisoxazol-4-yl)methanone (1e)

  • Structural Differences: The target compound substitutes the piperidine ring with a pyridin-4-yloxy group, whereas 1e (from ) features a 2-chloro-4-nitrophenyl group on the piperidine and a 2-methoxyquinoline substituent on the isoxazole . Impact on Activity: The chloro-nitrophenyl and quinoline groups in 1e likely enhance hydrophobic interactions with influenza A nucleoprotein, contributing to its anti-influenza activity (EC₅₀ = 0.87 µM) . The pyridin-4-yloxy group in the target compound may improve solubility or alter target specificity.

Comparison with (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3)

  • Structural Differences: Compound w3 () replaces the isoxazole with a pyrimidine-triazole-phenyl scaffold and incorporates a 4-methylpiperazine group .

Comparison with Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl (PubChem ID: 3078469)

  • Structural Differences: This compound () replaces the isoxazole with a dihydropyrazolyl ring and lacks the piperidine backbone .

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